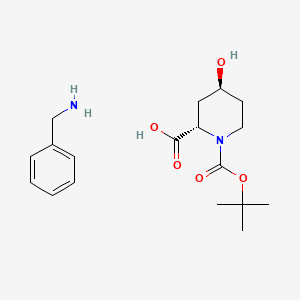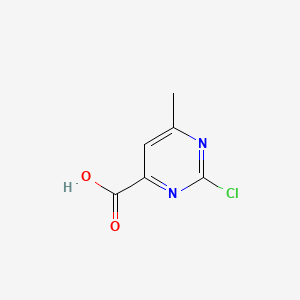
4-Chloro-1,8-naphthyridine
Overview
Description
4-Chloro-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are characterized by their fused pyridine rings, which contribute to their diverse biological and photochemical properties.
Mechanism of Action
Target of Action
1,8-naphthyridines, a class of compounds to which 4-chloro-1,8-naphthyridine belongs, have been reported to exhibit diverse biological activities . They are used in medicinal chemistry and materials science due to their wide applicability .
Mode of Action
It’s worth noting that 1,8-naphthyridines have been shown to have excellent antimicrobial properties . They are known to enhance the activity of antibiotics against multi-resistant bacterial strains .
Biochemical Pathways
1,8-naphthyridines are known to be involved in various biological activities and photochemical properties . They are used in the treatment of bacterial infections and are under clinical investigations for more applications .
Result of Action
1,8-naphthyridines have been shown to enhance the activity of antibiotics against multi-resistant bacterial strains .
Action Environment
The synthesis of 1,8-naphthyridines has been achieved using ecofriendly, safe, and atom-economical approaches .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1,8-naphthyridine can be achieved through several methods. One common approach involves the reaction of 2-chloronicotinic acid with ammonia, followed by cyclization to form the naphthyridine ring. Another method includes the use of 2-chloropyridine-3-carboxaldehyde as a starting material, which undergoes cyclization in the presence of a base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyridine ring can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, such as pyrazolo[1,5-c]pyrido[3,2-e]pyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Reagents such as selenium dioxide (SeO2) in dioxane are used for oxidation.
Cyclization Reactions: Hydrazine hydrate and triethyl orthoesters are used for cyclization reactions.
Major Products:
- Substituted naphthyridines
- Naphthyridine N-oxides
- Fused ring systems like pyrazolo[1,5-c]pyrido[3,2-e]pyrimidines
Scientific Research Applications
4-Chloro-1,8-naphthyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antibacterial and anticancer agents.
Materials Science: It is utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Chemical Biology: It serves as a ligand in coordination chemistry and is used in the design of molecular receptors and self-assembly systems.
Comparison with Similar Compounds
1,8-Naphthyridine: Lacks the chlorine atom, resulting in different reactivity and applications.
2,7-Difunctionalized-1,8-naphthyridines: These compounds have additional functional groups at the 2 and 7 positions, which can alter their chemical properties and applications.
4-Methoxy-1,8-naphthyridine: The methoxy group at the 4-position provides different electronic properties compared to the chlorine atom.
Uniqueness: 4-Chloro-1,8-naphthyridine is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .
Properties
IUPAC Name |
4-chloro-1,8-naphthyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2/c9-7-3-5-11-8-6(7)2-1-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIADAGFXEHBPGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2N=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50497522 | |
| Record name | 4-Chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35170-94-6 | |
| Record name | 4-Chloro-1,8-naphthyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50497522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-1,8-naphthyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 4-Chloro-1,8-naphthyridine with hydrazine derivatives?
A: this compound undergoes a ring transformation reaction when treated with substituted hydrazines, yielding 1,3-pyrazole derivatives [, ]. This rearrangement reaction is proposed to proceed through a mechanism involving nucleophilic attack of the hydrazine at the carbon bearing the chlorine atom, followed by ring opening and subsequent cyclization to form the pyrazole ring [].
Q2: Can this compound be used to synthesize other heterocyclic systems besides pyrazoles?
A: Yes, the pyrazole products obtained from the reaction of this compound with hydrazine hydrate can be further reacted to form more complex heterocycles. For example, they can undergo cyclization reactions with triethyl orthoesters or cyclohexanone to yield pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines [].
Q3: Does the substitution pattern on the hydrazine influence the outcome of the reaction with this compound?
A: While the provided research doesn't delve into the specifics of substituent effects, it does mention that the configuration of the resulting pyrazole products can be determined by nuclear magnetic resonance (NMR) studies []. This suggests that different substituents on the hydrazine could potentially lead to different regioisomers or stereoisomers of the pyrazole product.
Q4: Are there alternative reaction pathways for this compound with strong bases besides the formation of pyrazoles?
A: Yes, research indicates that reacting this compound with potassium amide in liquid ammonia leads to the formation of 3,4-didehydro-1,8-naphthyridine []. This reactive intermediate can then undergo nucleophilic addition with ammonia, resulting in a mixture of 3-amino and 4-amino-1,8-naphthyridine. Interestingly, a portion of the 4-amino product is formed via an SN(AE) mechanism directly from the 4-chloro starting material [].
Q5: Has this compound been used as a building block for synthesizing molecules with potential pharmaceutical applications?
A: Yes, researchers have synthesized a series of 2,4-disubstituted N,N-dialkyl-1,8-naphthyridine-3-carboxamides starting from a this compound derivative []. These compounds were then screened for various pharmacological activities, and some showed promising anti-inflammatory and antiaggressive properties [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)



![Di-tert-butyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B1589826.png)
![Disodium 2-[4-[[1-[[(2-methoxy-5-methyl-4-sulphonatophenyl)amino]carbonyl]-2-oxopropyl]azo]phenyl]-6-methylbenzothiazole-7-sulphonate](/img/structure/B1589827.png)







